N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 787498-56-0
VCID: VC5034053
InChI: InChI=1S/C8H11N3OS/c12-7(6-2-1-3-9-6)11-8-10-4-5-13-8/h4-6,9H,1-3H2,(H,10,11,12)
SMILES: C1CC(NC1)C(=O)NC2=NC=CS2
Molecular Formula: C8H11N3OS
Molecular Weight: 197.26

N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide

CAS No.: 787498-56-0

Cat. No.: VC5034053

Molecular Formula: C8H11N3OS

Molecular Weight: 197.26

* For research use only. Not for human or veterinary use.

N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide - 787498-56-0

Specification

CAS No. 787498-56-0
Molecular Formula C8H11N3OS
Molecular Weight 197.26
IUPAC Name N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C8H11N3OS/c12-7(6-2-1-3-9-6)11-8-10-4-5-13-8/h4-6,9H,1-3H2,(H,10,11,12)
Standard InChI Key AXJCHIIXBJAGER-UHFFFAOYSA-N
SMILES C1CC(NC1)C(=O)NC2=NC=CS2

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

N-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxamide (CAS: 1078163-00-4) has the molecular formula C₈H₁₂ClN₃OS and a molecular weight of 233.7184 g/mol when in its hydrochloride salt form . The compound features:

  • A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom).

  • A thiazole ring (a five-membered aromatic heterocycle with nitrogen and sulfur atoms).

  • A carboxamide bridge connecting the two rings.

The IUPAC name derives from the substitution pattern: the pyrrolidine-2-carboxamide group is attached to the second position of the thiazole ring. X-ray crystallography and NMR studies of analogous compounds confirm planar geometry at the carboxamide linkage, facilitating interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₂ClN₃OS
Molecular Weight233.7184 g/mol
CAS Number1078163-00-4
SolubilityNot fully characterized
pKaEstimated 3.5 (carboxamide)

Synthesis and Structural Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step protocol:

  • Thiazole Formation: Condensation of thiosemicarbazide with ketones under acidic conditions yields the thiazole core .

  • Pyrrolidine Functionalization: The pyrrolidine ring is introduced through nucleophilic substitution or amide coupling. For example, reacting 2-aminothiazole with pyrrolidine-2-carboxylic acid derivatives in the presence of coupling agents like EDC/HOBt .

  • Salt Formation: Hydrochloride salts are generated by treating the free base with HCl in polar solvents .

A representative synthesis of the hydrochloride salt involves refluxing 1,3-thiazol-2-amine with pyrrolidine-2-carboxylic acid chloride in dichloromethane, followed by HCl gas purging . Yields range from 60–75% after recrystallization from ethanol .

Structural Analogues and SAR Insights

Modifications to the parent structure enhance target selectivity:

  • Substituents on the Pyrrolidine Ring: Methyl groups at the 3-position improve metabolic stability (e.g., compound 21j in PI3Kα/HDAC6 inhibition) .

  • Thiazole Modifications: Electron-withdrawing groups (e.g., bromine) at the 4-position of the thiazole boost antimicrobial activity by 3-fold .

Biological Activities and Mechanisms

Dual-Target Enzyme Inhibition

The compound’s structural flexibility enables simultaneous inhibition of PI3Kα (phosphatidylinositol 3-kinase alpha) and HDAC6 (histone deacetylase 6), as observed in close analogs :

  • PI3Kα Inhibition: The pyrrolidine carboxamide binds to the ATP-binding pocket, with IC₅₀ values as low as 2.9 nM .

  • HDAC6 Selectivity: The thiazole moiety interacts with surface residues unique to HDAC6, achieving IC₅₀ = 26 nM without affecting histone acetylation .

In L-363 multiple myeloma cells, derivative 21j reduced viability (IC₅₀ = 0.17 μM) by suppressing pAkt(Ser473) phosphorylation and elevating acetylated α-tubulin levels .

Antimicrobial Activity

Analogous compounds exhibit broad-spectrum activity:

  • Gram-Positive Bacteria: MIC = 8–16 μg/mL against Staphylococcus aureus .

  • Gram-Negative Bacteria: Moderate efficacy against Escherichia coli (MIC = 32 μg/mL) .

Mechanistically, the thiazole ring disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins .

Pharmacological Profiling

Table 2: Predicted ADMET Profile

ParameterPredictionSource
Caco-2 PermeabilityModerate (Papp = 12 × 10⁻⁶ cm/s)
Plasma Protein Binding89%
Half-Life4.2 h (human)

Therapeutic Applications and Future Directions

Oncology

The dual PI3Kα/HDAC6 inhibition profile positions this compound as a candidate for hematologic malignancies. Preclinical studies show synergy with bortezomib in myeloma models, reducing tumor burden by 78% compared to monotherapy .

Infectious Diseases

Structural optimization could enhance its utility against multidrug-resistant pathogens. For instance, adding a 4-fluorophenyl group to the thiazole ring improved anti-MRSA activity by 8-fold in related molecules .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator